

Fmoc-Gly-Gly-allyl propionate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Gly-Gly-allyl propionate*

Cat. No.: *B12384929*

[Get Quote](#)

In-Depth Technical Guide: Fmoc-Gly-Gly-allyl propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Gly-allyl propionate is a specialized, cleavable linker molecule integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, properties, and its pivotal role in the synthesis of ADCs. Detailed methodologies for its application and the principles of its selective cleavage are discussed to facilitate its effective use in research and drug development.

Chemical Structure and Properties

Fmoc-Gly-Gly-allyl propionate is a well-defined chemical entity with a structure designed for specific functionalities in bioconjugation. The molecule consists of a dipeptide (Gly-Gly) core, which provides a spacer and a potential enzymatic cleavage site. One terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group commonly used in solid-phase peptide synthesis. The other terminus is an allyl propionate ester, which serves as a stable linkage that can be selectively cleaved under specific conditions.

Chemical Structure:

Table 1: Chemical Properties of **Fmoc-Gly-Gly-allyl propionate**

Property	Value
CAS Number	2766214-15-5 [1]
Molecular Formula	C ₂₅ H ₂₆ N ₂ O ₇
Molecular Weight	466.48 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	Store at -20°C, sealed, away from moisture and light. [2]

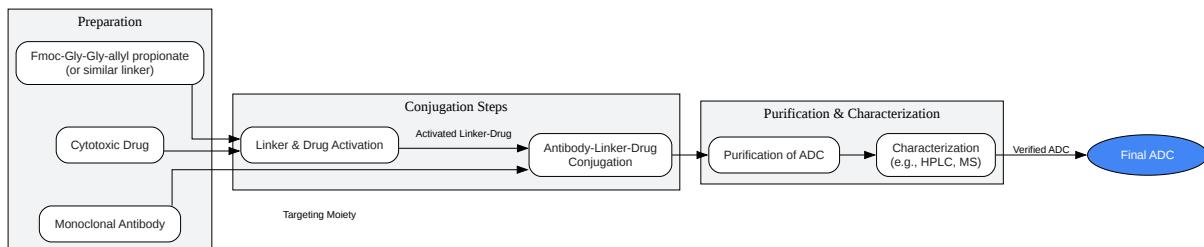
Note: Specific quantitative properties such as melting point, boiling point, and density for **Fmoc-Gly-Gly-allyl propionate** are not readily available in public literature. Researchers should refer to the supplier's certificate of analysis for lot-specific data.

Applications in Antibody-Drug Conjugate (ADC) Synthesis

The primary application of **Fmoc-Gly-Gly-allyl propionate** is as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[\[2\]](#)[\[3\]](#)[\[4\]](#) ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells by conjugating it to a monoclonal antibody that recognizes a tumor-specific antigen.

The linker plays a critical role in the efficacy and safety of an ADC. It must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active drug.

The Gly-Gly dipeptide within the linker can be susceptible to cleavage by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[\[5\]](#)[\[6\]](#) The allyl ester provides an alternative or additional cleavage point, offering versatility in the drug release mechanism.


Experimental Protocols

While a specific, detailed protocol for the synthesis of **Fmoc-Gly-Gly-allyl propionate** is not publicly available, a general synthetic strategy can be inferred from standard peptide and ester chemistry. It would likely involve the coupling of Fmoc-Gly-Gly-OH with allyl alcohol in the presence of a suitable coupling agent and a base.

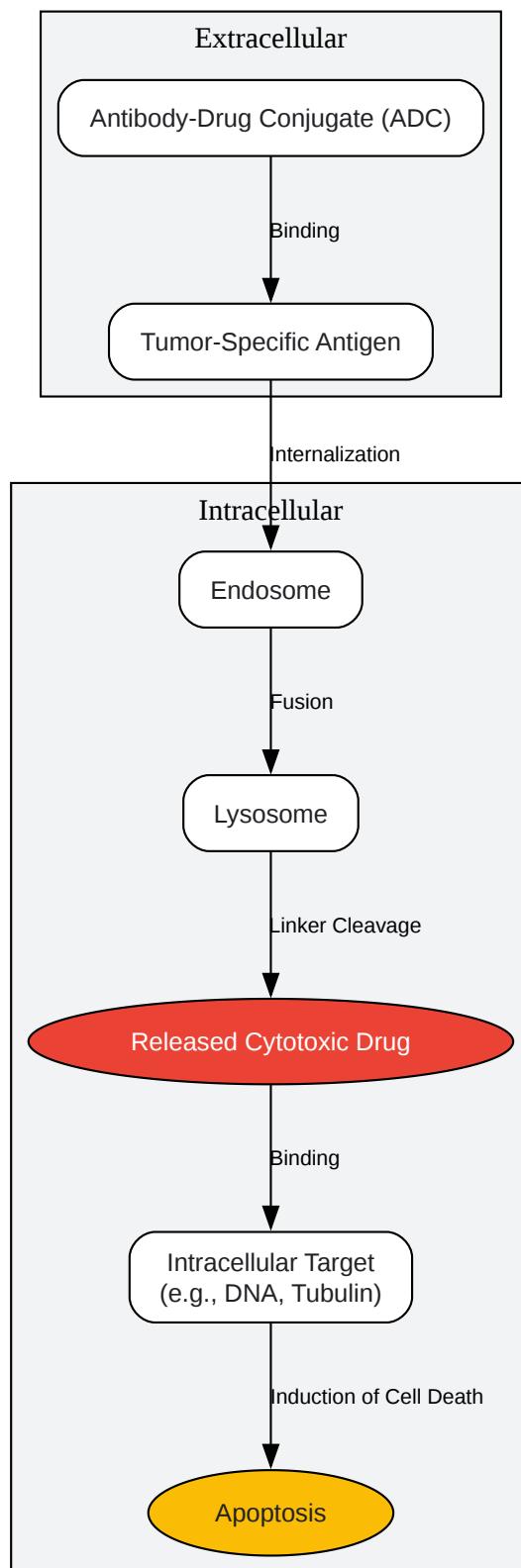
A general protocol for the synthesis of the precursor, Fmoc-Gly-Gly-OH, involves dissolving glycine dipeptide in an alkaline aqueous solution and reacting it with an Fmoc-reagent like Fmoc-ONSu in an organic solvent.^[7]

General Workflow for ADC Synthesis using a Peptide Linker:

The following diagram illustrates a generalized workflow for the construction of an ADC utilizing a cleavable peptide linker.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).


Protocol for Linker Cleavage:

The cleavage of the allyl ester can be achieved under mild conditions using palladium catalysis. A typical procedure involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.

The enzymatic cleavage of the dipeptide component generally occurs within the lysosomal compartment of the target cell following internalization of the ADC.

Signaling and Mechanism of Action

Fmoc-Gly-Gly-allyl propionate itself is not involved in cell signaling. Its role is to be a stable bridge in the ADC construct until it reaches the target cell. The mechanism of action of the resulting ADC is what involves cellular pathways.

[Click to download full resolution via product page](#)

The mechanism of action of an Antibody-Drug Conjugate (ADC) utilizing a cleavable linker.

Conclusion

Fmoc-Gly-Gly-allyl propionate is a valuable tool in the construction of sophisticated bioconjugates, most notably ADCs. Its well-defined structure, incorporating both a peptide and an allyl ester moiety, provides researchers with a versatile, cleavable linker system. A thorough understanding of its properties and the methodologies for its use is essential for the successful development of next-generation targeted therapies. Further research into the precise enzymatic and chemical conditions for its cleavage will continue to refine its application in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 阿拉丁,F1499052,2766214-15-5,Fmoc-Gly-Gly-allyl propionate销售,采购,样品 [jskchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. adc.bocsci.com [adc.bocsci.com]
- 6. adc.bocsci.com [adc.bocsci.com]
- 7. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Fmoc-Gly-Gly-allyl propionate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12384929#fmoc-gly-gly-allyl-propionate-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com